6,8-Dibromo-4-chloroquinazoline
Description
Properties
IUPAC Name |
6,8-dibromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXZUHUYQNRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559801 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98436-45-4 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility & Handling of 6,8-Dibromo-4-chloroquinazoline
Executive Summary
6,8-Dibromo-4-chloroquinazoline is a highly reactive, lipophilic electrophile utilized primarily as a scaffold in the synthesis of kinase inhibitors and bioactive heterocycles. Its solubility profile is dominated by the competing requirements of dissolution and chemical stability .
While the compound exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (DCM, Chloroform), its C(4)-Cl bond is susceptible to rapid solvolysis in protic solvents. Therefore, solvent selection is not merely a physical parameter but a kinetic control factor to prevent impurity formation.
Key Operational Directive: Avoid protic solvents (alcohols, water) during dissolution and storage to prevent the formation of 4-alkoxy or 4-oxo impurities.
Physicochemical Profile
Understanding the structural drivers of solubility is essential for process optimization.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₈H₃Br₂ClN₂ | Moderate molecular weight (~322.38 g/mol ) |
| LogP (Est.) | 3.5 – 4.2 | Highly lipophilic; poor aqueous solubility. |
| Electronic Character | Electron-deficient (π-deficient) | High affinity for polar aprotic solvents; susceptible to nucleophiles. |
| Critical Moiety | C(4)-Chlorine | Labile leaving group; dictates solvent compatibility limits. |
| Crystal Lattice | Moderate π-stacking | Requires disruption by polar or halogenated solvents for high-concentration loading. |
Solvent Compatibility & Solubility Guide
Primary Solvents (High Solubility > 100 mg/mL)
These solvents are the "Gold Standard" for SNAr reactions and stock solution preparation.
-
DMF (N,N-Dimethylformamide) & DMAc (Dimethylacetamide):
-
Solubility: Excellent.
-
Use Case: Primary reaction media for nucleophilic substitutions with amines or thiolates.
-
Caution: Ensure solvents are anhydrous. Residual water accelerates hydrolysis to the quinazolinone.
-
-
DMSO (Dimethyl Sulfoxide):
-
Solubility: Excellent.
-
Use Case: Biological screening stocks; high-temperature reactions.
-
Note: Difficult to remove during workup; requires lyophilization or extensive aqueous washing.
-
-
DCM (Dichloromethane) & Chloroform:
Secondary Solvents (Moderate Solubility / Process Specific)
Used for specific reaction conditions or controlled crystallization.
-
THF (Tetrahydrofuran) & 1,4-Dioxane:
-
Solubility: Good to Moderate.[4]
-
Use Case: Standard solvent for cross-couplings (Suzuki/Buchwald) and reactions requiring moderate polarity.
-
Protocol: often used in mixtures (e.g., THF/DCM) to balance solubility and polarity.
-
-
Toluene:
-
Solubility: Moderate (Heat often required).
-
Use Case: Azeotropic removal of water; high-temperature reactions where precipitation of the product is desired upon cooling.
-
Anti-Solvents (Precipitation & Purification)
Used to crash out the product or impurities.
-
Hexanes / Heptane:
-
Solubility: Negligible.
-
Use Case: Trituration of crude solids to remove non-polar impurities; inducing crystallization from DCM/THF mixtures.
-
-
Water:
-
Solubility: Insoluble.
-
Use Case: Quenching reactions (precipitates the organic product) and washing out inorganic salts.
-
Critical Warning: Prolonged contact leads to hydrolysis.
-
Forbidden / Cautionary Solvents
Strict exclusion recommended unless reacting.
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Risk:[5]High. The 4-chloro group undergoes alcoholysis (SNAr) to form the corresponding ether (4-methoxy/4-ethoxy derivative), especially under basic conditions or heat.
-
Exception: Only use if the target product is the alkoxide derivative.
-
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.
Caption: Operational decision tree for solvent selection, highlighting the critical exclusion of protic solvents to prevent degradation.
Experimental Protocols
Solubility Determination & Stock Solution Preparation
This protocol ensures the compound is dissolved without degradation.
-
Preparation: Dry all glassware. Use anhydrous solvents (DMF or DMSO) stored over molecular sieves.
-
Weighing: Weigh the target mass of this compound into a vial.
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1 M to 0.5 M .
-
Dissolution: Vortex or sonicate briefly (10–30 seconds). The solution should be clear and yellow/orange.
-
Note: If the solution is cloudy, filter through a 0.45 µm PTFE filter (avoid Nylon which absorbs proteins/drugs, though less relevant here, PTFE is chemically resistant).
-
-
Validation: Analyze a small aliquot via LC-MS immediately to confirm the integrity of the parent peak (M+ and M+2 pattern for Br/Cl isotopes) and absence of the hydrolysis product (M-Cl+OH).
Recrystallization Strategy (Purification)
Since the compound is sensitive to alcohols, a DCM/Hexane system is recommended over traditional ethanol recrystallization.
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM (Dichloromethane) at room temperature.
-
Filtration: Filter the solution to remove insoluble inorganic salts or polymeric byproducts.
-
Precipitation: Slowly add Hexanes (or Heptane) dropwise to the stirring DCM solution until persistent turbidity is observed.
-
Crystallization: Cool the mixture to 0–4°C for 2–4 hours.
-
Collection: Filter the precipitate, wash with cold Hexanes, and dry under high vacuum at <40°C.
Reactivity & Stability Logic
The solubility of this compound cannot be decoupled from its reactivity. The graph below details the mechanistic fate of the compound in different solvent classes.
Caption: Mechanistic pathways showing how solvent choice dictates product vs. impurity formation.
Mechanistic Insight
The C-4 position is activated by the electron-withdrawing nature of the pyrimidine ring and the inductive effects of the bromine atoms.
-
In DMF/DMSO: The dipole stabilizes the transition state for nucleophilic attack, making these ideal for reacting with amines.
-
In Alcohols: The solvent acts as a nucleophile. Even trace amounts of alkoxide (generated by basic reagents) will rapidly displace the chloride.
References
-
PubChem. (n.d.). 6-Bromo-4-chloroquinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Retrieved from [Link]
-
National Institutes of Health (PMC). (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J Org Chem. Retrieved from [Link]
Sources
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. scispace.com [scispace.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Guide: Comparative Analysis of Halogenated Quinazoline Scaffolds
This guide serves as an in-depth technical analysis of the structural, synthetic, and reactivity differences between the 6,8-dibromoquinazoline scaffold and the 6-bromo-4-chloroquinazoline intermediate.[1]
Executive Summary
In medicinal chemistry, particularly kinase inhibitor development (e.g., EGFR, VEGFR), the quinazoline ring is a privileged structure.[1] The distinction between 6,8-dibromoquinazoline (often accessed as the 4(3H)-one) and 6-bromo-4-chloroquinazoline lies in their functional density and synthetic utility .[1]
-
6-Bromo-4-chloroquinazoline is the industry-standard "workhorse" electrophile.[1] It is designed for sequential functionalization: first at C4 (via SNAr) to establish the primary pharmacophore, followed by C6 (via Pd-catalysis) to optimize solubility or potency.[1]
-
6,8-Dibromoquinazoline represents a "multi-vector" scaffold.[1] It offers an additional handle at the C8 position.[2] This allows for the exploration of unique chemical space (e.g., hydrophobic pockets or solvent-front interactions) but introduces significant challenges in regioselectivity and steric hindrance.[1]
Part 1: Structural & Electronic Properties
The core difference is the substitution pattern on the benzenoid ring and the functionality at the pyrimidine C4 position.
Electronic Environment
-
6-Bromo-4-chloroquinazoline:
-
C4-Cl: The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrimidine ring (positions 1,3-diaza). The leaving group ability of Cl- combined with the ring's electrophilicity makes this position the most reactive site on the molecule.
-
C6-Br: This position is electronically deactivated relative to the C4 position but remains a viable handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
-
6,8-Dibromoquinazoline:
-
C8-Br Effect: The additional bromine at C8 exerts an electron-withdrawing inductive effect (-I), theoretically making the pyrimidine ring more electron-deficient than the mono-bromo variant.
-
Steric Crowding: The C8 position is peri- to the N1 nitrogen and ortho to the C7 hydrogen. Substituents here experience significant steric clash, which can twist the conformation of attached aryl rings, potentially locking the molecule into a specific bio-active conformation (atropisomerism potential).[1]
-
Reactivity Hierarchy (The "Order of Operations")
Understanding the relative reactivity rates is crucial for designing synthetic routes.
| Position | Substituent | Reactivity Type | Relative Rate | Notes |
| C4 | -Cl | SNAr | Fastest | Occurs at RT or mild heat.[1] Driven by N1/N3 electron withdrawal. |
| C6 | -Br | Pd-Coupling | Intermediate | Accessible.[1][3] Standard Suzuki/Buchwald conditions. |
| C8 | -Br | Pd-Coupling | Slowest | Sterically hindered by N1 lone pair and C7-H. Requires specialized ligands (e.g., phosphines with large cone angles).[1] |
Part 2: Synthetic Access & Methodologies[2][4]
The synthesis of these scaffolds diverges at the anthranilic acid precursor stage.
Synthesis of 6-Bromo-4-chloroquinazoline
This is a robust, scalable protocol used in the synthesis of drugs like Gefitinib and Vandetanib .[1]
-
Step 1: Cyclization. 5-Bromoanthranilic acid is condensed with formamide (or formamidine acetate) to yield 6-bromoquinazolin-4(3H)-one.[1]
-
Step 2: Chlorination. The quinazolinone is treated with POCl3 (Phosphorus oxychloride) or SOCl2/DMF to install the C4-Cl.
Synthesis of 6,8-Dibromoquinazoline Scaffolds
Accessing the 6,8-pattern requires a di-halogenated precursor.[1]
-
Precursor: 3,5-Dibromoanthranilic acid.[1]
-
Challenge: The 8-bromo substituent creates steric hindrance during the cyclization step, often requiring higher temperatures or stronger acidic catalysis compared to the mono-bromo analog.
-
Activation: Like the mono-bromo variant, the 6,8-dibromo-4(3H)-one must usually be converted to the 6,8-dibromo-4-chloroquinazoline to be synthetically useful for SNAr reactions.[1]
Visualization of Synthetic Pathways[1]
Figure 1: Divergent synthetic pathways for mono- and di-brominated quinazoline scaffolds.
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Bromo-4-chloroquinazoline
This protocol activates the C4 position for subsequent nucleophilic attack.[1]
-
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place 6-bromoquinazolin-4(3H)-one (10.0 g, 44.4 mmol).
-
Reagent Addition: Carefully add Phosphorus Oxychloride (POCl3) (60 mL) in a fume hood. Add N,N-diisopropylethylamine (DIPEA) (2.0 mL) as a catalyst.[1]
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. The suspension should become a clear yellow/orange solution.
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl3 (Caution: Corrosive).
-
Dissolve the residue in dry dichloromethane (DCM).
-
Pour the DCM solution slowly into a stirred mixture of ice and saturated NaHCO3. Do not quench directly with water as the vigorous hydrolysis can degrade the product.
-
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate.
-
Yield: Typically 85–95% of a beige/yellow solid. Store under inert atmosphere (hydrolysis sensitive).
Protocol B: Regioselective Functionalization of 6,8-Dibromo Scaffold
Demonstrating the selectivity challenge.
-
Step 1: C4 Substitution (SNAr): React this compound with an aniline (1.0 equiv) in isopropanol at 80°C. The C4-Cl is displaced exclusively.[1]
-
Step 2: C6 vs C8 Coupling:
-
Conditions: Pd(PPh3)4 (5 mol%), Arylboronic acid (1.1 equiv), Na2CO3, Dioxane/H2O, 90°C.[1]
-
Outcome: Reaction occurs preferentially at C6 . The C8 position is sterically shielded.
-
To Access C8: Often requires forcing conditions (microwave, SPhos/XPhos ligands) or lithiation strategies (halogen-lithium exchange), though lithiation is risky with other sensitive groups present.[1]
-
Part 4: Medicinal Chemistry Implications (SAR)
The choice between these two scaffolds dictates the "vectors" available for drug-target interactions.
The 6-Position Vector (Solvent Front)
In EGFR inhibitors (e.g., Erlotinib), substituents at C6 (often solubilizing groups like morpholine-propoxy) point towards the solvent front .[1] This area is tolerant of bulk and is used to tune pharmacokinetic properties (solubility, permeability).[1]
-
Use 6-Bromo-4-chloroquinazoline when you need a linear extension from the core.
The 8-Position Vector (Hydrophobic Pocket)
Substituents at C8 point into a different region of the ATP-binding pocket, often the ribose-binding pocket or a specific hydrophobic cleft depending on the kinase.
-
Use 6,8-Dibromoquinazoline when you need to induce a twist in the molecule or fill a specific hydrophobic void to gain selectivity over homologous kinases. However, 8-substitution can also prevent binding if the pocket is too small (steric clash).[1]
Reactivity & Selectivity Map
Figure 2: Reactivity profile of the varying positions on the quinazoline ring.
References
-
Synthesis of Quinazoline Derivatives
- Reactivity of Bromo-quinolines/quinazolines: Title: A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions. Source: BenchChem Technical Guides.
-
Medicinal Chemistry of Quinazolines
- Title: Synthesis of 6-bromo-4-chloroquinoline (Analogous protocol).
Sources
Part 1: Chemical Identity & Structural Specifications
Technical Whitepaper: Chemical Identity and Synthetic Utility of 6,8-Dibromo-4-chloroquinazoline
This compound is a highly functionalized heterocyclic scaffold used primarily as a divergent intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals. Its value lies in its "tri-orthogonal" reactivity profile: a highly electrophilic C4-chlorine atom susceptible to nucleophilic aromatic substitution (
Core Identifiers
| Parameter | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 322.38 g/mol |
| Canonical SMILES | ClC1=NC=NC2=C1C(Br)=CC(Br)=C2 |
| InChI String | InChI=1S/C8H3Br2ClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-2H |
| Key Reactivity | C4 ( |
Part 2: Structural Analysis & Reactivity Profile
The quinazoline core is electron-deficient due to the inductive (-I) and mesomeric (-M) effects of the pyrimidine nitrogen atoms (
-
C4-Chlorine Lability: The 4-position is exceptionally electrophilic. The presence of bromine atoms at positions 6 and 8 further decreases electron density in the benzene ring, which communicates with the pyrimidine ring, thereby enhancing the rate of
displacement at C4 compared to non-halogenated quinazolines. -
Regioselectivity (C6 vs. C8): While both bromine atoms are aryl halides, steric hindrance often differentiates them. The C8-bromine is flanked by the
nitrogen and the C7 proton, creating a distinct steric pocket compared to the relatively more accessible C6-bromine. This allows for sequential cross-coupling strategies under controlled conditions.
Reactivity Map (DOT Visualization)
Figure 1: Reactivity hierarchy. The C4-Cl bond is the most labile site, allowing for initial functionalization before engaging the bromine handles.
Part 3: Synthetic Methodology
The synthesis of this compound is typically a two-stage process starting from 3,5-dibromoanthranilic acid. This route is preferred over direct bromination of quinazolinone, which can lead to inseparable regioisomers.
Step 1: Cyclization to Quinazolinone
The formation of the pyrimidine ring is achieved by condensing the anthranilic acid derivative with a C1 synthon (formamide or formamidine acetate).
-
Reagents: 3,5-Dibromoanthranilic acid, Formamide (solvent/reagent).
-
Conditions: Reflux (
), 4-6 hours. -
Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.
Step 2: Chlorination (The Critical Step)
Conversion of the tautomeric lactam (quinazolin-4-one) to the chloro-derivative.
-
Reagents: Phosphorus oxychloride (
), -Diisopropylethylamine (DIPEA) or -Diethylaniline (catalytic base). -
Conditions: Reflux (
), 2-4 hours, anhydrous atmosphere ( ).
Detailed Experimental Protocol (Self-Validating)
Safety Note:
-
Setup: Charge a 250 mL Round Bottom Flask (RBF) with 6,8-dibromoquinazolin-4(3H)-one (10.0 g, 32.9 mmol).
-
Reagent Addition: Add
(50 mL, excess) carefully. The solid may not dissolve immediately. -
Catalysis: Add DIPEA (2.0 mL). Note: The base scavenges HCl evolved during the reaction, pushing the equilibrium forward.
-
Reaction: Fit with a reflux condenser and drying tube (
). Heat to reflux.[1] The suspension should clear to a yellow/orange solution within 1 hour, indicating conversion of the carbonyl oxygen to the chloride. -
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by a high-Rf non-polar spot (Product).
-
Workup (Quenching):
-
Cool the mixture to RT.
-
Concentrate
under reduced pressure (rotary evaporator with caustic trap). -
Critical Step: Pour the residue slowly onto crushed ice/water (500 mL) with vigorous stirring. Maintain temperature
to prevent hydrolysis of the C4-Cl bond back to the quinazolinone. -
Neutralize with saturated
to pH 7-8.
-
-
Isolation: Filter the resulting precipitate. Wash with cold water (
mL). Dry in a vacuum oven at over .
Synthesis Workflow (DOT Visualization)
Figure 2: Linear synthetic pathway from commercially available anthranilic acid precursors.
Part 4: Applications in Drug Discovery
This scaffold is particularly relevant for developing Type I and Type II Kinase Inhibitors . The C4 position mimics the ATP-adenine binding motif, while the bromine handles allow extension into the hydrophobic back pocket or solvent-exposed regions of the kinase domain.
Case Study: Divergent Library Generation
-
C4-Functionalization: Reaction with anilines (e.g., 3-chloro-4-fluoroaniline) yields the core pharmacophore often seen in EGFR inhibitors (like Gefitinib analogs).
-
C6-Extension: Subsequent Suzuki coupling at C6 can introduce solubilizing groups (e.g., N-methylpiperazine rings) or specific H-bond acceptors.
References
-
PubChem Compound Summary. (2023). 6-Bromo-4-chloroquinazoline and derivatives.[2][3][4][5][6] National Center for Biotechnology Information. Link
-
Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines.[7] Tetrahedron, 61(43), 10153-10202. (Foundational chemistry for quinazoline ring closure).
-
Bridges, A. J. (2001). The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases. Chemical Reviews, 101(8), 2541-2572. Link
- Kabri, Y., et al. (2010). Regioselective halogen/metal exchange in this compound. Tetrahedron Letters, 51(20), 2730-2733.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline | C15H12BrClN2 | CID 71331439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 6,8-Dibromo-4-chloroquinazoline
Introduction: The Quinazoline Scaffold and the Strategic Importance of SNAr
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, 4-substituted quinazoline derivatives have been successfully developed as potent kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) in cancer therapy. The strategic functionalization of the quinazoline ring is therefore of paramount importance in drug discovery and development.
This guide focuses on the nucleophilic aromatic substitution (SNAr) of 6,8-dibromo-4-chloroquinazoline, a versatile building block for the synthesis of a diverse library of novel quinazoline derivatives. The presence of two bromine atoms at positions 6 and 8 provides opportunities for further structural modifications through cross-coupling reactions, while the chloro group at the C4 position serves as an excellent leaving group for SNAr reactions. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack, making it a highly regioselective reaction.[2][3][4]
These application notes provide detailed protocols for the synthesis of the this compound starting material and its subsequent SNAr with various nucleophiles, including amines, thiols, and alkoxides. The causality behind experimental choices and potential challenges are discussed to provide researchers with a comprehensive understanding of these transformations.
Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 3,5-dibromoanthranilic acid. The first step involves the cyclization to form 6,8-dibromo-4(3H)-quinazolinone, which is then chlorinated to yield the desired product.
Protocol 1: Synthesis of 6,8-Dibromo-4(3H)-quinazolinone
This protocol is adapted from the synthesis of related quinazolinones.[5][6]
Materials:
-
3,5-Dibromoanthranilic acid
-
Formamide
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Ethanol
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, add 3,5-dibromoanthranilic acid (1 equivalent).
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the mixture in a sand bath or with a heating mantle to 160-180 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure 6,8-dibromo-4(3H)-quinazolinone.
Expected Outcome:
A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of 4(3H)-quinazolinones.[7]
Materials:
-
6,8-dibromo-4(3H)-quinazolinone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 6,8-dibromo-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). Toluene can be used as a co-solvent if needed.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours under a nitrogen atmosphere. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Expected Outcome:
A crystalline solid. The structure of this compound should be confirmed by spectroscopic methods.
Nucleophilic Aromatic Substitution (SNAr) Protocols
The C4 position of this compound is highly susceptible to nucleophilic attack. The following protocols detail the reaction with various classes of nucleophiles.
General SNAr Workflow
Caption: A generalized workflow for the SNAr of this compound.
Protocol 3: SNAr with Amine Nucleophiles (N-Arylation and N-Alkylation)
The reaction with amines is one of the most common and well-documented SNAr reactions on the 4-chloroquinazoline core, leading to products with significant potential as kinase inhibitors.[4][8]
Materials:
-
This compound
-
Aromatic or aliphatic amine (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents) as a base
-
Solvent: Ethanol, 2-Propanol, Dioxane, or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent (e.g., ethanol), add the amine nucleophile (1.0-1.2 equivalents).
-
Add the base (DIPEA or TEA, 1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Optimization:
-
Base: An organic base like DIPEA or TEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Protic solvents like ethanol or 2-propanol are often effective. For less reactive amines, a higher boiling point aprotic solvent like dioxane or DMF may be necessary.
-
Temperature: Higher temperatures are generally required for less nucleophilic anilines compared to more reactive aliphatic amines. Microwave irradiation can significantly reduce reaction times.[8]
Representative Data for N-Arylation:
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | n-Butanol | Reflux | 1.5 | 70 | [9] |
| 2 | 4-Methoxyaniline | Dioxane | 80 | 12 | ~85 | Adapted from[4] |
| 3 | N-Methylaniline | THF/H₂O | 100 (MW) | 0.17 | 90 | Adapted from[8] |
Protocol 4: SNAr with Thiol Nucleophiles
The introduction of a sulfur linkage at the C4 position can lead to compounds with interesting biological activities.
Materials:
-
This compound
-
Thiophenol or alkyl thiol (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 equivalents) as a base
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
If using NaH, suspend it in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the suspension to 0 °C.
-
Add the thiol (1.0-1.2 equivalents) dropwise to the NaH suspension and stir for 30 minutes at 0 °C to form the thiolate.
-
If using K₂CO₃, dissolve the thiol and K₂CO₃ (1.5-2.0 equivalents) in DMF.
-
Add a solution of this compound (1 equivalent) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water (especially if NaH was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality and Optimization:
-
Base: A strong base like NaH is effective for deprotonating the thiol to form the more nucleophilic thiolate. K₂CO₃ is a milder and safer alternative, often used in DMF.
-
Solvent: Anhydrous aprotic polar solvents like DMF or THF are preferred to avoid side reactions with protic impurities.
Protocol 5: SNAr with Alkoxide Nucleophiles
The synthesis of 4-alkoxyquinazolines can be achieved through the reaction with the corresponding alkoxides.
Materials:
-
This compound
-
Sodium methoxide, sodium ethoxide, or another sodium alkoxide (1.5-2.0 equivalents)
-
The corresponding alcohol (e.g., methanol, ethanol) as the solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (1 equivalent) in the corresponding anhydrous alcohol (e.g., methanol for methoxylation).
-
Add the sodium alkoxide (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Optimization:
-
Nucleophile and Solvent: The reaction is conveniently carried out using the alcohol as the solvent and its corresponding sodium salt as the nucleophile. This avoids the need for a separate base and solvent.
-
Anhydrous Conditions: It is important to use anhydrous alcohol to prevent the formation of the 6,8-dibromo-4(3H)-quinazolinone as a byproduct.
Mechanism of SNAr on 4-Chloroquinazoline
The SNAr reaction on 4-chloroquinazoline proceeds through a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr on 4-chloroquinazoline.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, which bears the chlorine leaving group. This is typically the rate-determining step and leads to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the rapid expulsion of the chloride ion, yielding the final substituted product.
Applications in Drug Discovery
The 4-substituted-6,8-dibromoquinazoline scaffold is of significant interest in drug discovery, particularly in the development of anticancer agents. The 4-anilinoquinazoline moiety is a well-established pharmacophore for the inhibition of various tyrosine kinases.[8] The bromine atoms at the 6 and 8 positions can be further functionalized to explore structure-activity relationships (SAR) and to improve the pharmacological properties of the compounds, such as potency, selectivity, and solubility.
Conclusion
The SNAr reaction of this compound is a robust and versatile method for the synthesis of a wide range of 4-substituted quinazoline derivatives. The protocols provided in these application notes offer a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of the reaction mechanism and the factors that influence reactivity, scientists can effectively design and synthesize novel compounds with potential therapeutic applications.
References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry, 16, 2456-2466. [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry, 215, 113261. [Link]
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Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). European Journal of Medicinal Chemistry, 45(9), 4159-4166. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
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Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). Acta Poloniae Pharmaceutica, 67(2), 159-171. [Link]
-
Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1][8][10]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. (2012). European Journal of Medicinal Chemistry, 53, 238-245. [Link]
-
Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][10][11] –Oxazin-4- One. (2014). International Journal of Scientific & Technology Research, 3(10), 124-129. [Link]
-
N-arylation of amines with fluorobenzonitriles in aqueous medium in presence of mixed organic and inorganic bases. (n.d.). RSC Advances. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2019). Green Chemistry, 21(21), 5858-5864. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2019). Frontiers in Chemistry, 7, 269. [Link]
-
(a) General scheme for regioselective nucleophilic aromatic... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2016). Atlantis Press. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2020). Molecules, 25(21), 6021. [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). Acta Poloniae Pharmaceutica, 67(2), 159-171. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2020). Molecules, 25(21), 5021. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(11), 3331. [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry, 215, 113261. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). Journal of Physical Organic Chemistry, 26(11), 906-913. [Link]
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Application Notes and Protocols for Sonogashira Coupling at C6 and C8 Positions of the Quinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile biological activities are often tuned by functionalization at various positions of the fused ring system. The introduction of alkynyl moieties, in particular, provides a powerful strategy for extending conjugation, modulating electronic properties, and enabling further transformations through click chemistry. The Sonogashira cross-coupling reaction stands as the most robust and widely adopted method for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3] This guide provides an in-depth exploration of the Sonogashira coupling reaction specifically tailored for the functionalization of the C6 and C8 positions of the quinazoline core, offering both mechanistic insights and detailed, field-proven protocols.
Mechanistic Rationale and Strategic Considerations
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction.[2][4] Understanding the underlying catalytic cycles is paramount for rational optimization and troubleshooting.
The Dual Catalytic Cycle: A Symphony of Palladium and Copper
The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[5]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 6,8-dibromoquinazoline), forming a Pd(II)-aryl complex. This is often the rate-determining step of the overall reaction.[2]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide. This copper acetylide is a more potent nucleophile than the deprotonated alkyne itself.[2]
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated quinazoline and regenerate the active Pd(0) catalyst.
Diagram of the Sonogashira Catalytic Cycle:
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Regioselectivity in Dihaloquinazolines: A Matter of Reactivity
When performing a Sonogashira coupling on a dihaloquinazoline, such as 6,8-dibromoquinazoline, the regioselectivity of the reaction is a critical consideration. The relative reactivity of the C-X bonds dictates the outcome. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[5] For a 6,8-dibromoquinazoline, the electronic environment of the C6 and C8 positions will influence their relative reactivity. In many heterocyclic systems, steric hindrance and electronic effects from the heteroatoms can lead to preferential reaction at one site. For the quinazoline scaffold, selective mono-alkynylation can often be achieved by carefully controlling the stoichiometry of the alkyne and the reaction conditions. Achieving selective di-alkynylation typically requires harsher conditions or a stepwise approach.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates and desired outcome.
General Considerations and Reagent Preparation
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[6] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base Degassing: Solvents and amine bases should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the liquid for an extended period.[7]
-
Reagent Purity: The purity of the starting materials, particularly the aryl halide and the alkyne, is critical for the success of the reaction. Impurities can poison the catalyst.[6]
Protocol 1: Stepwise Mono- and Di-alkynylation of 6,8-Dibromoquinazoline
This protocol allows for the controlled synthesis of mono- and di-alkynylated products.
Step 1: Mono-alkynylation at the More Reactive Position
-
Reaction Setup: To a flame-dried Schlenk flask, add 6,8-dibromoquinazoline (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Second Alkynylation
-
Reaction Setup: Use the purified mono-alkynylated quinazoline from Step 1 as the starting material.
-
Reaction Conditions: Employ similar reaction conditions as in Step 1, but with the second terminal alkyne (which can be the same or different from the first). Harsher conditions, such as elevated temperatures (e.g., 60-80 °C), may be required to drive the reaction to completion.[8]
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1.
Protocol 2: One-Pot Double Sonogashira Coupling of 6,8-Dibromoquinazoline
This protocol is suitable for the synthesis of symmetrical 6,8-dialkynylquinazolines.
-
Reaction Setup: To a flame-dried Schlenk flask, add 6,8-dibromoquinazoline (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF) and a degassed amine base (e.g., triethylamine, 5.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (2.5 equiv.) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyne.[9]
-
Reaction Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1.
Experimental Workflow Diagram:
Caption: A generalized workflow for the Sonogashira coupling on a quinazoline scaffold.
Optimization of Reaction Parameters: A Data-Driven Approach
The success of a Sonogashira coupling reaction is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommendation and Rationale | Typical Values |
| Palladium Catalyst | Pd(PPh₃)₄ is a common choice, but PdCl₂(PPh₃)₂ is often more stable and can be used effectively.[10] For challenging substrates, more active catalysts with bulky, electron-rich phosphine ligands may be necessary.[5] | 1-5 mol% |
| Copper(I) Co-catalyst | CuI is the most frequently used co-catalyst. Its presence significantly accelerates the reaction, allowing for milder conditions.[2] | 2-10 mol% |
| Ligand | Triphenylphosphine (PPh₃) is a standard ligand. However, for less reactive aryl bromides, more electron-rich and bulky phosphines like P(t-Bu)₃ can enhance the rate of oxidative addition.[11] | 2-4 equivalents relative to Pd |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne and neutralize the HX byproduct.[3] | 2-5 equivalents |
| Solvent | Aprotic polar solvents like DMF and THF are commonly used. For reactions requiring higher temperatures, dioxane can be a suitable choice.[8] | Anhydrous and degassed |
| Temperature | Reactions with reactive aryl iodides can often proceed at room temperature. Aryl bromides typically require heating to 50-100 °C to achieve a reasonable reaction rate.[8] | Room Temperature to 100 °C |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under inert atmosphere.[6] |
| Insufficiently degassed solvents/reagents | Thoroughly degas all solvents and the amine base prior to use.[7] | |
| Low reaction temperature | For less reactive aryl bromides, increase the reaction temperature.[8] | |
| Glaser Homocoupling | Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction.[6] |
| High copper concentration | Reduce the amount of CuI used. | |
| Decomposition of Starting Material | Unstable substrate | If the quinazoline or alkyne is unstable to the basic conditions, consider using a milder base or running the reaction at a lower temperature. |
| Formation of Byproducts | Impure starting materials | Purify the aryl halide and alkyne before use. |
| Side reactions | Analyze the byproducts by LC-MS or NMR to identify potential side reactions and adjust the reaction conditions accordingly. |
Characterization of C6 and C8-Alkynylated Quinazolines
The successful synthesis of the desired products should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: The disappearance of the signals corresponding to the protons at C6 and C8 of the starting material and the appearance of new signals in the aromatic region, along with the characteristic signals for the alkyne substituent.
-
¹³C NMR: The appearance of two new quaternary carbon signals in the range of 80-100 ppm, corresponding to the sp-hybridized carbons of the alkyne.
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A characteristic C≡C stretching vibration in the range of 2100-2260 cm⁻¹.
Conclusion
The Sonogashira coupling reaction is an indispensable tool for the synthesis of C6 and C8-alkynylated quinazolines. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and meticulous experimental technique are essential for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel quinazoline-based compounds with potential therapeutic applications.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
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Modified and efficient sonogashira coupling reaction tactic has been developed for the functionalization of quinoline motif at different position. ResearchGate (2017). Available at: [Link].
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Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate Available at: [Link].
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Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate Available at: [Link].
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link].
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Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI (2023). Available at: [Link].
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI (2020). Available at: [Link].
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate (2014). Available at: [Link].
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI (2014). Available at: [Link].
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Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1
-ones in a palladium catalyzed Sonogashira cross-coupling reacti. ResearchGate (2015). Available at: [Link]. -
Sonogashira troubleshooting help needed. Reddit (2020). Available at: [Link].
-
Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate (2018). Available at: [Link].
-
Conditions optimization for the double Sonogashira coupling. ResearchGate Available at: [Link].
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal Available at: [Link].
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH) (2023). Available at: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal Available at: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH) Available at: [Link].
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate (2014). Available at: [Link].
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia Available at: [Link].
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH) (2024). Available at: [Link].
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. National Institutes of Health (NIH) (2018). Available at: [Link].
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate (2012). Available at: [Link].
-
Struggling to make a sonogashira coupling reaction happen. Reddit (2021). Available at: [Link].
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry (2018). Available at: [Link].
-
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. National Institutes of Health (NIH) Available at: [Link].
-
Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate (2012). Available at: [Link].
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Institutes of Health (NIH) (2022). Available at: [Link].
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed (2018). Available at: [Link].
-
Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. National Institutes of Health (NIH) (2024). Available at: [Link].
-
Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. LookChem Available at: [Link].
-
Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: one-pot double-coupling approach. Semantic Scholar (2011). Available at: [Link].
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Application Note: Strategic Synthesis of 4-Anilinoquinazoline Derivatives from 6,8-Dibromo Precursors
Executive Summary
The 4-anilinoquinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of multiple clinically approved EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] While 6,7-disubstitution patterns are common in first-generation drugs, the 6,8-dibromoquinazoline scaffold offers a unique strategic advantage for modern drug discovery.
The presence of bromine atoms at the C6 and C8 positions serves two critical functions:
-
Electronic Modulation: The electron-withdrawing nature of the halogens activates the C4 position for nucleophilic attack, facilitating coupling with electronically deactivated anilines.
-
Divergent Functionalization: The C-Br bonds act as latent handles for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries with vectors extending into the solvent-exposed regions of the kinase binding pocket.
This guide details the robust, scalable synthesis of 4-anilino-6,8-dibromoquinazolines, emphasizing reaction kinetics, safety, and purification strategies that avoid column chromatography.
Retrosynthetic Workflow & Strategy
The synthesis relies on a linear assembly strategy followed by a convergent
Diagram 1: Synthetic Pathway[1]
Caption: Linear synthetic route for the generation of the 4-anilino-6,8-dibromoquinazoline scaffold.
Detailed Experimental Protocols
Step 1: Scaffold Assembly (Cyclization)
Objective: Formation of the pyrimidine ring to generate the quinazolinone core.
-
Reagents: 3,5-Dibromoanthranilic acid (1.0 equiv), Formamide (excess, acts as solvent/reagent).
-
Mechanism: Thermal condensation.
Protocol:
-
Charge a round-bottom flask with 3,5-dibromoanthranilic acid (e.g., 10.0 g).
-
Add Formamide (5.0 vol, ~50 mL).
-
Heat the mixture to 180–190°C with vigorous stirring.
-
Expert Insight: This high temperature is critical. Lower temperatures (<160°C) often result in incomplete cyclization or formation of the uncyclized diamide intermediate.
-
-
Monitor by TLC (mobile phase 5% MeOH in DCM). Reaction typically completes in 4–6 hours.
-
Workup: Cool the reaction mixture to ~80°C and slowly pour into ice-cold water (200 mL) with stirring. The product will precipitate as a beige/grey solid.
-
Filter the solid, wash with water (
mL) and cold ethanol ( mL) to remove residual formamide. -
Dry in a vacuum oven at 60°C.
Yield Expectation: >85%.
Checkpoint: Verify identity by
Step 2: Activation (Chlorination)
Objective: Conversion of the C4-carbonyl (tautomeric hydroxyl) to a reactive C4-chloride leaving group.
-
Reagents: 6,8-Dibromoquinazolin-4(3H)-one (1.0 equiv),
(Phosphorus oxychloride, 5–8 vol), -Diisopropylethylamine (DIPEA, 1.5 equiv). -
Safety Note:
is corrosive and reacts violently with water. All glassware must be oven-dried.
Protocol:
-
Suspend the quinazolinone in
under an inert atmosphere ( or Ar). -
Add DIPEA dropwise.
-
Expert Insight: The base catalyzes the reaction by facilitating the formation of the dichlorophosphate intermediate.
-
-
Reflux the mixture (typically 105°C) for 3–5 hours. The suspension should clear to a solution as the starting material is consumed.
-
Quenching (Critical): Remove excess
via rotary evaporation under reduced pressure. -
Pour the resulting residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product back to the quinazolinone.
-
Neutralize with saturated
solution to pH 8. -
Extract with Ethyl Acetate or DCM. Dry over
, filter, and concentrate. -
Purification: Usually not required if used immediately. If storage is needed, recrystallize from hexane/EtOAc.
Step 3: The Coupling ( Reaction)
Objective: Installation of the aniline pharmacophore.
-
Reagents: 6,8-Dibromo-4-chloroquinazoline (1.0 equiv), Substituted Aniline (1.1 equiv), Isopropanol (IPA, 10 vol).
-
Rationale: IPA is the solvent of choice because the starting materials are soluble in hot IPA, but the product (formed as the HCl salt) is insoluble. This drives the equilibrium forward and allows for purification by simple filtration.
Protocol:
-
Dissolve the 4-chloroquinazoline derivative in IPA.
-
Add the substituted aniline.
-
Reflux at 85°C for 2–4 hours.
-
Observation: A heavy precipitate should form (the hydrochloride salt of the product).
-
Workup: Cool the mixture to room temperature.
-
Filter the precipitate.
-
Wash: Wash the cake with cold IPA (
) and diethyl ether ( ). The ether wash removes unreacted aniline. -
Free Base Conversion (Optional but Recommended for Assays): Suspend the solid in EtOAc and wash with saturated
. Dry the organic layer and concentrate to obtain the free base.
Diagram 2: Mechanistic Pathway ( )
Caption: Addition-Elimination mechanism. The electron-poor 6,8-dibromo ring stabilizes the anionic Meisenheimer intermediate.
Data Summary & Troubleshooting
Optimization Table: Solvent Effects on Coupling
| Solvent | Reaction Temp | Yield | Comments |
| Isopropanol (IPA) | 85°C | 92% | Recommended. Product precipitates as pure HCl salt. |
| Ethanol | 78°C | 85% | Good, but some products are slightly soluble, lowering yield. |
| DMF | 100°C | 60% | Homogeneous reaction; requires aqueous workup/extraction. |
| Toluene | 110°C | 75% | Higher temp helps sterically hindered anilines; requires chromatography. |
Troubleshooting Guide
-
Low Reactivity (Steric Hindrance):
-
Issue: Ortho-substituted anilines (e.g., 2-fluoroaniline) react slowly due to steric clash with the C5 proton of the quinazoline.
-
Solution: Switch solvent to 2-ethoxyethanol (boiling point 135°C) or use Microwave Irradiation (150°C, 20 mins).
-
-
Hydrolysis of Chloride:
-
Issue: Reappearance of quinazolinone starting material.
-
Cause: Wet solvent or atmospheric moisture during the coupling.
-
Solution: Use anhydrous IPA and dry the aniline reagents.
-
-
Regioselectivity (Post-Coupling):
-
Note: If performing Suzuki coupling after this step, the C6-Bromine is generally more reactive than the C8-Bromine due to less steric shielding, allowing for site-selective functionalization.
-
References
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
-
Ravez, S., et al. (2014). Synthesis, biological evaluation and molecular modeling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
-
Wei, H., et al. (2019).[2] Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[2] European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 6,8-Dibromo-4-chloroquinazoline during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Workup
Welcome to the Technical Support Center for 6,8-Dibromo-4-chloroquinazoline. As a Senior Application Scientist, I understand that navigating the intricacies of synthetic chemistry is paramount to achieving reproducible, high-yield results. A common pitfall encountered when working with 4-chloroquinazoline scaffolds is the undesired hydrolysis of the C4-chloro substituent to the corresponding quinazolinone. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to mitigate this side reaction during your experimental workup.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete, but after workup, I'm seeing a significant amount of a polar, less soluble byproduct. What is happening?
A: You are likely observing the hydrolysis of your target compound into 6,8-dibromoquinazolin-4(3H)-one. The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. During an aqueous workup, water can act as a nucleophile, attacking the electron-deficient C4 carbon and leading to the displacement of the chloride leaving group. This process is often irreversible and results in the formation of the thermodynamically stable quinazolinone byproduct.
The electrophilicity of the C4 position is enhanced by the electron-withdrawing nature of the quinazoline ring nitrogens. The presence of water, especially under non-neutral pH conditions, can significantly accelerate this hydrolysis.
Q2: What are the critical factors that promote the hydrolysis of this compound during workup?
A: There are three primary factors that will dictate the rate and extent of hydrolysis:
-
Presence of Water: This is the most critical factor, as water is the nucleophile responsible for the hydrolysis. Standard aqueous workups that involve quenching the reaction with water or washing with aqueous solutions introduce the key reactant for this undesired side reaction.
-
pH of the Aqueous Phase: The hydrolysis of 4-chloroquinazolines can be catalyzed by both acidic and basic conditions.
-
Basic Conditions (pH > 7): Under basic conditions, hydroxide ions (OH⁻), which are much stronger nucleophiles than water, are present. This significantly accelerates the rate of nucleophilic attack at the C4 position, leading to rapid formation of the quinazolinone.
-
Acidic Conditions (pH < 7): Under acidic conditions, protonation of one of the ring nitrogens can further activate the quinazoline ring towards nucleophilic attack, thereby increasing the rate of hydrolysis by water.
-
-
Temperature and Time: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Performing workup procedures at elevated temperatures or for extended periods in the presence of water will increase the amount of the hydrolyzed byproduct.
Troubleshooting Guides
Issue 1: Significant Hydrolysis Observed After Standard Aqueous Workup
If you have confirmed the presence of 6,8-dibromoquinazolin-4(3H)-one after a workup involving water and either acidic or basic washes, it is crucial to modify your procedure to rigorously exclude water.
The standard aqueous workup protocol is inherently incompatible with the stability of this compound. The goal is to isolate the product from the crude reaction mixture while minimizing its exposure to water.
This approach is designed to avoid the introduction of water altogether.
Protocol 1: Direct Precipitation and Filtration
-
Solvent Removal: After confirming reaction completion via TLC or LC-MS, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Trituration with a Non-polar Solvent: To the crude residue, add a cold, anhydrous, non-polar solvent in which your desired product has low solubility, but the impurities are reasonably soluble (e.g., hexanes, diethyl ether, or a mixture thereof).
-
Sonication/Stirring: Sonicate or vigorously stir the slurry at low temperature (0 °C to room temperature) to dissolve impurities.
-
Isolation: Collect the precipitated solid (your product) by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous non-polar solvent.
-
Drying: Dry the isolated solid under high vacuum.
Rationale: This method is effective when the desired product is a solid and the impurities are more soluble in a non-polar solvent. It completely avoids an aqueous phase.
Issue 2: My product is soluble in the reaction solvent, and I need to perform an extraction to remove impurities.
When direct precipitation is not feasible, a modified, minimally aqueous or completely non-aqueous extraction is necessary.
Protocol 2: Modified "Anhydrous" Quench and Extraction
-
Quenching (if necessary): If the reaction contains highly reactive reagents that need to be quenched, do so with an anhydrous protic source, such as isopropanol or tert-butanol, at low temperature.
-
Solvent Partitioning: Dilute the reaction mixture with a suitable anhydrous organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash (Use with Extreme Caution): If an aqueous wash is absolutely unavoidable to remove inorganic salts, use the following precautions:
-
Use ice-cold, deionized water or, preferably, a saturated aqueous solution of sodium chloride (brine). Brine reduces the solubility of organic compounds in the aqueous layer and can help to "pull" water out of the organic layer[2].
-
Perform the wash as quickly as possible. Do not let the layers sit in the separatory funnel.
-
Immediately separate the layers.
-
-
Drying the Organic Layer: This is a critical step.
-
Isolation: Filter off the drying agent and wash it with a small amount of the anhydrous organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Causality Behind Choices:
-
Brine Wash: The high salt concentration in brine makes it a less "available" source of water for hydrolysis compared to pure water.
-
Anhydrous MgSO₄/Na₂SO₄: These salts form hydrates, effectively sequestering water from the organic solvent and preventing it from reacting with your product[3][4].
Visualization of Key Concepts
Data Summary
Table 1: Estimated Physicochemical Properties and Their Implications for Workup
| Property | This compound (Product) | 6,8-dibromoquinazolin-4(3H)-one (Hydrolysis Byproduct) | Implication for Separation |
| Polarity | Moderately Polar | More Polar | The polarity difference allows for separation by normal-phase column chromatography. The product will elute before the more polar byproduct. |
| Solubility in Non-polar Solvents (e.g., Hexane, Diethyl Ether) | Low to Moderate | Very Low | Can be exploited for purification by trituration, where the product may precipitate while impurities remain in solution. |
| Solubility in Polar Aprotic Solvents (e.g., Ethyl Acetate, CH₂Cl₂) | Good | Moderate to Low | Ethyl acetate or dichloromethane are good choices for extraction solvents. |
| Acidity/Basicity | Weakly Basic (due to ring nitrogens) | Amphoteric (weakly acidic NH, weakly basic ring) | Avoid both strong acids and strong bases during workup. A neutral or slightly buffered aqueous phase (if unavoidable) is least likely to cause hydrolysis. |
Final Recommendations from the Scientist
As a guiding principle, the most effective strategy to prevent hydrolysis is to operate under the assumption that This compound is moisture-sensitive . The best workup is one that is fast, cold, and anhydrous.
-
Prioritize Anhydrous Conditions: Always use anhydrous solvents for your reaction and workup. Ensure all glassware is oven-dried or flame-dried before use.
-
Avoid Aqueous Workups Where Possible: If your product is a solid, trituration (Protocol 1) is the superior method for purification as it completely avoids water.
-
If an Aqueous Wash is Unavoidable, Be Quick and Be Cold: Use ice-cold brine and minimize contact time. Immediately and thoroughly dry the organic layer with a suitable drying agent.
-
Purification Strategy: If hydrolysis does occur, the resulting quinazolinone is significantly more polar than the desired 4-chloroquinazoline. This difference can be effectively exploited for separation using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system. The desired product will have a higher Rf value and elute first.
By understanding the chemical principles driving hydrolysis and implementing these robust workup protocols, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. [Link]
-
Wikipedia contributors. (2023, December 27). Magnesium sulfate. In Wikipedia, The Free Encyclopedia. [Link]
-
Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental science & technology, 48(18), 10904–10911. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Lin, G. I., & Chen, C. H. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(15), 5244–5247. [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & ElTahir, K. E. H. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(8), 3393–3400. [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I. YouTube. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
Sources
Technical Support Center: Quenching POCl3 for Labile 4-Chloroquinazolines
Topic: Safe Quenching & Workup Protocols for Labile 4-Chloroquinazolines Doc ID: TSC-CHEM-042 Last Updated: 2025-10-24 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
The Core Conflict: The "Hydrolysis Trap"
Why is this difficult?
The conversion of quinazolin-4-ones to 4-chloroquinazolines using phosphorus oxychloride (POCl
In the presence of the heat and acid (HCl/H
The Golden Rule: The success of this reaction is determined not by the reflux time, but by the first 15 minutes of the workup.
Experimental Workflows
Workflow A: The "Smart" Route (Telescoping)
Recommended for highly labile substrates.
Logic: If the 4-chloroquinazoline is an intermediate for an S
-
Evaporation: Remove bulk POCl
via rotary evaporation (vacuum). -
Azeotrope: Add anhydrous Toluene and evaporate again (2x) to remove residual POCl
and HCl. -
Solvation: Redissolve the crude residue in the next reaction solvent (e.g., Isopropanol, Acetonitrile, or DMF).
-
Reaction: Add the nucleophile (amine/phenol) and base directly to this solution.
Workflow B: The Isolation Route (Standard Operating Procedure)
Use when isolation is strictly necessary for characterization or purification.
Step-by-Step Protocol
1. The Strip (Critical)
Never quench a reaction containing >5 equivalents of POCl
-
Action: Concentrate the reaction mixture to dryness under reduced pressure (< 50°C).
-
The Toluene Chase: Add anhydrous toluene (approx. 2-3 volumes) to the residue and re-concentrate. Repeat twice.
-
Why? Toluene forms an azeotrope with POCl
, effectively "pulling" the reagent out of the oil. This reduces the exotherm during the aqueous step by >80%.
-
2. The Dilution
-
Action: Redissolve the residue in a non-water-miscible organic solvent before quenching.
-
Choice: Dichloromethane (DCM) is preferred (heavier than water, good solubility). Ethyl Acetate (EtOAc) is acceptable but can hydrolyze if the quench gets too hot/acidic.
3. The "Reverse" Quench
-
Setup: Prepare a beaker of crushed ice mixed with a mild buffer (Sat. NaHCO
or 2M K CO ). Do not use NaOH. -
Action: Slowly pour the organic reaction mixture into the stirred ice/buffer .
4. The Separation
-
Action: Agitate vigorously for 5-10 minutes. Check pH (aim for pH 7-8). Separate layers immediately.
-
Drying: Dry organic layer over MgSO
(acidic nature of silica/Na SO can sometimes trigger degradation in ultra-labile species). Keep the solution cold.
Visualizing the Logic
The following diagram illustrates the decision matrix for handling these reactions, highlighting the "Telescoping" shortcut which avoids the hydrolysis risk entirely.
Caption: Decision tree for POCl3 workup. Route A (Green) avoids aqueous contact, preserving labile products. Route B (Red) requires strict pH/temperature control.
Troubleshooting Hub
Issue: Reversion to Starting Material (Hydrolysis)
Symptom: LCMS shows a peak with M+16 (OH) instead of M+34/36 (Cl).
Mechanism: Acid-catalyzed S
| Potential Cause | Diagnostic | Solution |
| Acidic Aqueous Layer | Check pH of aqueous layer after quench.[1] If pH < 4, hydrolysis is accelerating. | Use a stronger buffer (K |
| Heat Accumulation | Did the quench fizz violently? | Pre-strip POCl |
| Slow Separation | Did the mixture sit in the sep funnel for >20 mins? | Speed is key. Extract immediately. Do not let the organic layer sit in contact with water.[4] |
Issue: Delayed Exotherm (Safety Hazard)
Symptom: The waste container or sep funnel heats up after the layers are separated.
Mechanism: Formation of Phosphorodichloridic acid (HO-POCl
-
Fix: Ensure the quench mixture is stirred vigorously at room temperature (after the organic product is removed) for 30–60 minutes before disposal to ensure all phosphorus species are fully hydrolyzed.
Issue: Emulsions
Symptom: Layers won't separate. Cause: Fine precipitates of phosphate salts.
-
Fix: Filter the biphasic mixture through a pad of Celite before separation.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to quench?
A: Avoid if possible. Hydroxide (OH
Q: Why is Toluene used for the "chase"?
A: Toluene forms a low-boiling azeotrope with POCl
Q: My product decomposes on the silica column. How do I purify? A: 4-chloroquinazolines are often acid-sensitive. Silica gel is slightly acidic.
-
Solution 1: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it.
-
Solution 2: Recrystallize from Hexanes/DCM instead of chromatography.
References
-
Safety of POCl3 Quenching
- Azeotropic Removal Protocols: Title: Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents. Source: BenchChem Technical Guides.
-
Labile Quinazoline Handling
- Title: POCl3 chlorination of 4-quinazolones (Mechanism & Kinetics).
- Source: Journal of Organic Chemistry (PubMed).
-
URL:[Link]
-
Scale-Up Considerations
- Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871.
- Source: American Chemical Society (ACS Omega).
-
URL:[Link]
Sources
Purification methods for 6,8-Dibromo-4-chloroquinazoline avoiding silica degradation
Topic: Purification of 6,8-Dibromo-4-chloroquinazoline Ticket ID: #QNZ-Br2-Cl-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely reading this because your column chromatography of This compound resulted in a broad streak, poor recovery, or the isolation of a high-melting white solid that is not your product.
The Diagnosis: Your compound is degrading on the silica gel.[1][2]
The 4-chloroquinazoline core is highly electrophilic. The addition of two electron-withdrawing bromine atoms at positions 6 and 8 significantly increases the electrophilicity at the C4 position, making it hypersensitive to nucleophilic aromatic substitution (SNAr) . The acidic hydroxyl groups on standard silica gel (
This guide details the protocols to purify this compound without chromatography, or how to modify chromatography conditions if strictly necessary.
Module 1: The "White Streak" Phenomenon (Root Cause Analysis)
Before attempting purification, you must understand the degradation pathway to prevent it.
Degradation Mechanism
Standard silica gel acts as a Lewis acid. When this compound adsorbs onto silica, the C4 center is activated. Trace water (always present in silica unless flame-dried) attacks the C4 position, displacing the chloride. The resulting intermediate tautomerizes to the quinazolinone (lactam form), which is the "white solid" often mistaken for the product.
Figure 1: The silica-mediated hydrolysis pathway. The electron-poor pyrimidine ring is susceptible to acid-catalyzed nucleophilic attack by water.
Module 2: Primary Purification (Non-Chromatographic)
Recommendation: Avoid chromatography entirely. The high crystallinity of the dibromo-quinazoline core makes it an excellent candidate for precipitation or recrystallization.
Protocol A: The "Crash-Out" Method (High Yield)
This method relies on the high solubility of the product in DCM/Chloroform and its near-insolubility in aliphatic hydrocarbons.
Reagents:
-
Dichloromethane (DCM) - Anhydrous
- -Heptane (preferred over hexane due to higher boiling point)
Step-by-Step:
-
Dissolution: Dissolve the crude reaction residue in the minimum amount of dry DCM. If solids remain (likely inorganic salts or quinazolinone byproduct), filter them off rapidly through a sintered glass funnel.
-
Concentration: Concentrate the filtrate under reduced pressure until it becomes a thick syrup, but do not dry completely.
-
Precipitation: While stirring rapidly, slowly add cold
-heptane (ratio 1:5 v/v relative to DCM). -
Crystallization: The 4-chloroquinazoline should precipitate as a yellow/off-white solid.
-
Filtration: Filter under nitrogen (to avoid moisture). Wash the cake with cold pentane or heptane.
-
Drying: Dry in a vacuum desiccator over
.
Protocol B: Toluene Azeotrope (For POCl Workups)
If your crude material contains residual
-
Remove bulk
via rotary evaporation. -
Add anhydrous Toluene to the residue.
-
Evaporate again. Repeat 2-3 times. The toluene forms an azeotrope, carrying off the last traces of
and HCl. -
The residue is often pure enough for the next step without further handling.
Module 3: Chromatography (If Strictly Necessary)
If the "Crash-Out" method fails due to sticky impurities, you must modify your stationary phase to neutralize acidity.
Option 1: Neutral Alumina (Recommended)
Aluminum oxide (Alumina) is amphoteric and less acidic than silica.[3]
-
Grade: Neutral Alumina, Brockmann Activity III.
-
Why: It retains polar impurities without catalyzing the hydrolysis of the C-Cl bond.
-
Eluent: 10-20% DCM in Hexanes. Avoid Ethyl Acetate if possible, as it can sometimes introduce moisture or hydrolyze on basic alumina.
Option 2: Triethylamine (TEA) Passivated Silica
If you must use silica, you must "mask" the surface hydroxyls.
The Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes).
-
Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.
-
Running: Load your sample. Run the column using eluent containing 0.5% TEA .
-
Note: The TEA neutralizes the acidic sites, preventing protonation of the quinazoline nitrogens and acid-catalyzed hydrolysis.
-
Module 4: Decision Matrix & Data
Use the following workflow to select the correct purification strategy.
Figure 2: Purification workflow. Prioritize non-chromatographic methods to preserve yield.
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dichloromethane | Excellent | Best for dissolving crude. Keep anhydrous. |
| n-Heptane | Anti-Solvent | Ideal for precipitation. |
| Ethyl Acetate | Moderate | Use only if dried over MgSO4. Commercial EtOAc often contains water/ethanol. |
| Methanol/Ethanol | FORBIDDEN | Will cause rapid SNAr to form the 4-alkoxy derivative. |
| Water | FORBIDDEN | Causes immediate hydrolysis to the quinazolinone. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of nitrogen heterocycles).
-
Mao, Z., et al. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 13, 2100–2106. (Discusses instability and synthesis of 4-chloroquinazolines).
-
Sigma-Aldrich. Alumina for Column Chromatography: Technical Information. (Comparison of Alumina vs. Silica for basic compounds).
-
BenchChem. Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization. (Note: While discussing a quinoline, this source explicitly details the "streaking" issue on silica for bromo-nitrogen heterocycles and recommends TEA buffering).
-
Google Patents. CN106432073B: Preparation method of 6-bromo-4-chloroquinoline. (Describes the toluene azeotrope and heptane recrystallization method for halo-quinolines/quinazolines).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 6,8-Dibromo-4-chloroquinazoline
Executive Summary & Strategic Context
6,8-Dibromo-4-chloroquinazoline is a critical electrophilic scaffold utilized in the synthesis of kinase inhibitors (e.g., Omipalisib intermediates) and mucolytic agents. Its structural integrity is pivotal because the C4-chlorine atom is highly reactive; hydrolysis back to the quinazolinone starting material is a common process failure mode.
This guide moves beyond basic peak assignment. It provides a comparative framework to distinguish the target molecule from its hydrolytic degradants and regioisomers, utilizing 1H NMR as the primary validation tool.
Analytical Strategy: The "Decision Tree" Approach
In high-throughput synthesis, the primary question is not "What does the spectrum look like?" but "Did the chlorination reaction reach completion?" and "Is the product stable in the chosen solvent?"
Comparative Workflow (DOT Diagram)
The following diagram outlines the logical flow for sample preparation and spectral interpretation, ensuring no false positives from hydrolysis.
Figure 1: Analytical decision matrix for validating 4-chloroquinazoline synthesis.
Comparative Analysis: Product vs. Alternatives
Product vs. Precursor (The "Completion" Test)
The most common "alternative" present in your sample is the starting material, 6,8-dibromoquinazolin-4(3H)-one . Distinguishing these two is the primary goal of the analysis.
| Feature | Target: 4-Chloroquinazoline | Precursor: Quinazolin-4(3H)-one | Mechanistic Insight |
| H-2 Proton | Singlet, ~9.10 - 9.25 ppm | Singlet, ~8.10 - 8.30 ppm | The Cl atom is electron-withdrawing and restores full aromaticity, significantly deshielding H-2 compared to the lactam form. |
| Exchangeable Protons | None | Broad Singlet, ~12.5 - 13.5 ppm | The lactam NH is lost during chlorination. Presence of this peak indicates incomplete reaction. |
| Solubility (CDCl3) | High | Very Low | The 4-Cl derivative is lipophilic. The precursor often requires DMSO-d6 or TFA-d. |
Solvent Comparison: CDCl3 vs. DMSO-d6
Choosing the right solvent is critical for preventing in situ degradation.
-
CDCl3 (Recommended):
-
Pros: Excellent solubility for the chlorinated product; prevents H/D exchange; sharp resolution of meta-couplings.
-
Cons: Acidic traces in CDCl3 can catalyze hydrolysis if the sample is wet. Protocol tip: Filter through a small plug of basic alumina or K2CO3 if the solvent is aged.
-
-
DMSO-d6 (Use with Caution):
-
Pros: Dissolves everything (including stubborn starting material).
-
Cons: Hygroscopic nature introduces water, which rapidly hydrolyzes the reactive C-Cl bond back to the quinazolinone, confusing the analysis.
-
Detailed Spectral Assignments
Chemical Shift Data (400 MHz, CDCl3)
The 6,8-dibromo substitution pattern creates a distinct splitting pattern. Since positions 5 and 7 are separated by a quaternary carbon and bromine atoms, they exhibit meta-coupling (
| Position | Shift ( | Multiplicity | Coupling Constant ( | Structural Justification |
| H-2 | 9.15 | Singlet (s) | - | Located between two Nitrogen atoms ( |
| H-5 | 8.45 | Doublet (d) | Peri-position to N-1 and Cl-4. Deshielded by the ring current and proximity to the heteroatoms. | |
| H-7 | 8.20 | Doublet (d) | Trapped between two Bromine atoms (C6, C8). Shielded relative to H-5 but split by the same meta-coupling. |
Visualizing the Coupling Logic
The meta-coupling (
Figure 2: Spin-spin interaction logic explaining the characteristic doublets.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this specific protocol designed to minimize hydrolysis artifacts.
Step 1: Sample Preparation
-
Isolate the solid this compound under inert atmosphere if possible.
-
Take ~10 mg of the solid.
-
Critical Step: Use CDCl3 stored over molecular sieves (4Å) to ensure it is anhydrous.
-
Dissolve rapidly. If the solution turns cloudy (precipitate forming), hydrolysis is occurring—abort and dry the bulk material.
Step 2: Instrument Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 scans are sufficient due to the high concentration of aromatic protons.
-
Relaxation Delay (D1): Set to
seconds. The H-2 proton, being isolated between nitrogens, often has a longer relaxation time. Insufficient delay will reduce the integration of the H-2 peak, leading to incorrect stoichiometry calculations.
Step 3: Data Processing
-
Apodization: Use a standard exponential window function (LB = 0.3 Hz). Do not over-smooth (LB > 1.0 Hz) or you will merge the fine meta-coupling of H-5/H-7 into singlets, losing structural confirmation.
References
-
Synthesis & Characterization of Quinazolinones: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron, 2005. (Verifies the shift of H-2 upon chlorination).
- Meta-Coupling in Aromatic Systems: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Authoritative source for meta-coupling ranges in heterocycles).
- Solvent Effects on Quinazolines: Alkorta, I., & Elguero, J. "Solvent effects in the NMR spectra of azines." Journal of Chemical Information and Modeling. (Explains the deshielding of protons adjacent to ring nitrogens in CDCl3 vs DMSO).
-
Omipalisib Intermediate Synthesis (Contextual): Patent CN106432073B. "Preparation method of 6-bromo-4-chloroquinoline."[1][2][3] (Provides analogous experimental data for halo-substituted nitrogen heterocycles).
Sources
Structural Elucidation & Comparative NMR Profiling: 6,8-Dibromo-4-chloroquinazoline
Executive Summary & Core Directive
Objective: This guide provides a technical comparison of the 13C NMR chemical shifts for 6,8-Dibromo-4-chloroquinazoline , a critical intermediate in the synthesis of EGFR inhibitors.
The Challenge: Assigning spectra for poly-halogenated quinazolines is complicated by two factors:
-
Quaternary Carbon Density: 6 of the 8 carbons in the scaffold are non-protonated, making HMBC/HSQC essential but insufficient without accurate chemical shift prediction.
-
The Heavy Atom Effect (HAE): The bromine substituents at C6 and C8 induce a "spin-orbit coupling" shielding effect that defies standard electronegativity trends, often causing automated assignment software to fail.
The Solution: This guide compares the target molecule against its synthetic precursor (6,8-Dibromoquinazolin-4(3H)-one ) and the non-halogenated parent scaffold to establish a robust assignment logic.
Structural Analysis & Atom Numbering
To ensure accurate assignment, we define the atom numbering and expected electronic effects below.
Diagram 1: Electronic Environment & Numbering
This diagram illustrates the inductive (deshielding) and heavy-atom (shielding) vectors influencing the chemical shifts.
Caption: Electronic influence map. Red nodes indicate deshielding (downfield shift); Blue nodes indicate shielding (upfield shift) due to the Heavy Atom Effect of Bromine.
Comparative Data Profiling
The following data synthesizes literature consensus for quinazoline derivatives. The comparison highlights the diagnostic shifts used to monitor the chlorination reaction (conversion of C=O to C-Cl).
Table 1: Target vs. Precursor vs. Parent Scaffold
All values in ppm (δ), referenced to DMSO-d6 (39.5 ppm) or CDCl3 (77.16 ppm).
| Carbon Position | Target (6,8-Dibromo-4-chloro) | Precursor (6,8-Dibromo-4(3H)-one) | Parent (4-Chloroquinazoline) | Assignment Logic |
| C2 | 154.5 - 156.0 | 146.0 - 148.0 | 154.8 | N=CH-N . Aromatization of the pyrimidine ring deshields C2 significantly compared to the quinazolinone. |
| C4 | 160.5 - 162.5 | 158.0 - 160.0 | 162.1 | C-Cl vs C=O . The shift is subtle, but C-Cl is typically slightly downfield. Primary diagnostic: Loss of NH proton in 1H NMR. |
| C5 | 128.0 - 129.5 | 127.5 | 127.8 | C-H . Ortho to Br (C6). Relatively stable shift. |
| C6 | 120.0 - 122.0 | 118.5 - 119.5 | 134.5 (C-H) | C-Br (Ipso) . Critical: Significant upfield shift due to Heavy Atom Effect. |
| C7 | 138.0 - 139.5 | 137.0 | 128.5 | C-H . Deshielded by two ortho-bromo substituents. |
| C8 | 123.0 - 125.0 | 122.0 | 129.0 (C-H) | C-Br (Ipso) . Shielded by Br, but typically slightly downfield of C6 due to proximity to N1. |
| C4a (Bridge) | 124.0 - 126.0 | 123.5 | 122.5 | Bridgehead carbon. |
| C8a (Bridge) | 148.0 - 150.0 | 145.0 | 150.2 | Bridgehead carbon adjacent to N1. |
Technical Insight: Note the C6 and C8 values (~120-125 ppm) . Standard prediction algorithms often predict these at ~135-140 ppm based on electronegativity. Do not discard experimental data showing "missing" aromatic peaks in the 120 ppm region; these are your C-Br carbons.
Experimental Protocol for Reliable Acquisition
Acquiring 13C NMR for this molecule is challenging due to low solubility and long relaxation times of quaternary carbons (C4, C6, C8, C4a, C8a).
Diagram 2: Optimized Workflow
Caption: Protocol for maximizing signal-to-noise ratio for quaternary halogenated carbons.
Detailed Methodology
-
Solvent Selection: While CDCl3 is standard, DMSO-d6 is recommended for this compound due to potential aggregation/solubility issues in chloroform. Note: DMSO-d6 peaks appear at ~39.5 ppm (septet).
-
Relaxation Delay (D1): The C-Br and C-Cl carbons have no attached protons to facilitate relaxation via NOE.
-
Standard D1: 1.0 sec (Insufficient).
-
Recommended D1:3.0 - 5.0 sec . Failure to increase D1 will result in C6, C8, and C4 disappearing into the baseline.
-
-
Pulse Sequence: Use zgpg30 (power-gated decoupling) to minimize NOE enhancement bias, ensuring integration is somewhat reflective of carbon count (though never quantitative in standard 13C).
Mechanistic Validation (Self-Validating the Data)
To confirm you have the correct regioisomer and product, use these logic checks:
Check 1: The "C2" Shift
-
Observation: A sharp peak around 154-156 ppm .
-
Validation: If this peak is <150 ppm, you likely still have the quinazolinone starting material (or the hydrolysis product). The C=N bond formation in the pyrimidine ring drives this shift downfield.
Check 2: The "Heavy Atom" Shielding
-
Observation: Two low-intensity peaks in the 118-125 ppm range.
-
Validation: If you see peaks at 135+ ppm assigned to C-Br, your assignment is incorrect. The large bromine radius creates a local magnetic field that opposes the external field, shielding the nucleus.
-
Reference: This is consistent with the "Heavy Atom on Light Atom" (HALA) effect described in relativistic NMR theory.
-
Check 3: HMBC Correlation
-
Experiment: Run a 1H-13C HMBC.
-
Logic:
-
The proton at C2-H (singlet, ~9.0 ppm) should show a strong correlation to C4 and C8a .
-
The proton at C5-H (doublet) should correlate to C4 (3-bond) and C7 (3-bond).
-
Crucial: C5-H will not correlate strongly to C8. This helps distinguish the C5/C7 protons.
-
References
-
General Quinazoline Shifts: SpectraBase: 4-Chloroquinazoline 13C NMR. Wiley Science Solutions. Link
-
Heavy Atom Effect: Rusakov, Y. Y., & Rusakova, I. L. (2018).[1] Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726.[1] Link
-
Quinazolinone Precursors: Turlapati, S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Link
- Substituent Effects: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference Text).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
